molecular formula C14H14FN3O B2652200 6-Cyclopropyl-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine CAS No. 2415487-96-4

6-Cyclopropyl-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine

Cat. No.: B2652200
CAS No.: 2415487-96-4
M. Wt: 259.284
InChI Key: ZYXQCJYVXGCYNJ-UHFFFAOYSA-N
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Description

6-Cyclopropyl-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C15H16FN3O and a molecular weight of 273.311. It is a derivative of pyrimidinamine, a class of compounds that have been a hot topic in the pesticide field for many years due to their excellent biological activity .


Synthesis Analysis

The synthesis of pyrimidinamine derivatives, such as this compound, involves the use of bioisosterism, a concept in medicinal chemistry where a molecule is modified to improve its effectiveness . Cyclopropylamine (CPA) has been used in the synthesis of N - [4- (4-fluoro)phenyl-2-aminothiazol-5-yl]pyrimidin-2-yl-alkylamine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidinamine core, which is a pyrimidine ring with two nitrogen atoms, substituted with a cyclopropyl group, a fluorine atom, and a 4-methoxyphenyl group.

Mechanism of Action

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . This mode of action is different from other commercial fungicides, and resistance to pyrimidinamine fungicides has not been reported so far .

Future Directions

The future directions for the research and development of pyrimidinamine derivatives like 6-Cyclopropyl-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine could involve exploring new compounds due to the increasing evolution of pesticide resistance . The development of new agrochemicals in which both non-target resistance and target resistance have not evolved is a consensus in the field .

Properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-(4-methoxyphenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O/c1-19-11-6-4-10(5-7-11)18-14-12(15)13(9-2-3-9)16-8-17-14/h4-9H,2-3H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXQCJYVXGCYNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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